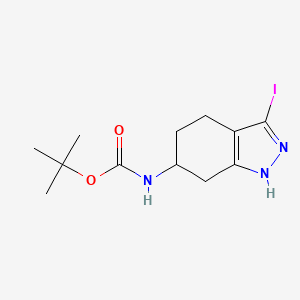
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates
Méthodes De Préparation
The synthesis of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of the Iodine Atom: The iodine atom is introduced via iodination reactions, often using reagents like iodine or N-iodosuccinimide (NIS).
Carbamate Formation: The final step involves the reaction of the indazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties. Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Applications De Recherche Scientifique
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or cellular pathways.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(3-iodopropyl)carbamate: Similar in structure but with a different alkyl chain length.
tert-butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate:
tert-butyl (4-bromobutyl)carbamate: Contains a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
Propriétés
Formule moléculaire |
C12H18IN3O2 |
|---|---|
Poids moléculaire |
363.19 g/mol |
Nom IUPAC |
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)14-7-4-5-8-9(6-7)15-16-10(8)13/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
WELMFFHDIVFBJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC2=C(C1)NN=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















